molecular formula C15H14BrN3O B2726405 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide CAS No. 2097922-69-3

5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2726405
CAS No.: 2097922-69-3
M. Wt: 332.201
InChI Key: QJKGFMNMSKHQOQ-UHFFFAOYSA-N
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Description

5-Bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide (CAS 2097922-69-3) is an organic compound with the molecular formula C 15 H 14 BrN 3 O and a molecular weight of 332.19 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring a brominated pyridine carboxamide linked to a cyclopropylpyridinyl moiety, makes it a versatile scaffold for the synthesis of more complex molecules. Compounds with this core structure are frequently investigated for their potential to modulate biological targets. For instance, related structures have been explored in the development of inhibitors for kinases such as ABL1 and BCR-ABL1 . Researchers utilize this brominated compound in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce diverse substituents, facilitating the creation of targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Available in quantities from 2mg to 75mg, this reagent is designed for research applications in chemistry and biology . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c16-13-5-12(8-17-9-13)15(20)19-7-10-1-4-14(18-6-10)11-2-3-11/h1,4-6,8-9,11H,2-3,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKGFMNMSKHQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide can be approached through several retrosynthetic disconnections. The most logical retrosynthesis involves breaking the molecule at the amide bond, leading to two key building blocks:

  • 5-Bromopyridine-3-carboxylic acid or its activated derivative
  • (6-Cyclopropylpyridin-3-yl)methylamine

This disconnection represents the most straightforward approach, where an amide coupling reaction serves as the final synthetic step. Alternative strategies might involve late-stage bromination or cyclopropylation, but these approaches typically present selectivity challenges.

Preparation of Key Intermediates

Synthesis of 5-Bromopyridine-3-carboxylic Acid

Direct Bromination Method

One of the most direct approaches to 5-bromopyridine-3-carboxylic acid involves the selective bromination of nicotinic acid (pyridine-3-carboxylic acid). This regioselective bromination can be achieved using various brominating agents.

Procedure A: N-Bromosuccinimide (NBS) Method

1. Dissolve nicotinic acid (10.0 g, 81.2 mmol) in concentrated sulfuric acid (50 mL) at 0°C
2. Add N-bromosuccinimide (15.9 g, 89.3 mmol) portionwise over 30 minutes
3. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours
4. Pour the reaction mixture into ice water (200 mL) and neutralize with sodium hydroxide solution to pH 5-6
5. Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield 5-bromopyridine-3-carboxylic acid

The bromination typically occurs preferentially at the 5-position of the pyridine ring due to electronic effects. The carboxylic acid group serves as a meta-directing group, favoring substitution at positions 2 and 5.

Oxidation of 3-Bromo-5-methylpyridine

An alternative approach involves the oxidation of 3-bromo-5-methylpyridine to the corresponding carboxylic acid.

Procedure B: Permanganate Oxidation

1. Dissolve 3-bromo-5-methylpyridine (5.0 g, 29.1 mmol) in water (50 mL)
2. Add potassium permanganate (13.8 g, 87.3 mmol) portionwise at 70-80°C over 1 hour
3. Maintain the temperature at 80°C for 4 hours
4. Cool the reaction mixture and filter to remove manganese dioxide
5. Acidify the filtrate to pH 3-4 with concentrated hydrochloric acid
6. Cool and collect the precipitated product, recrystallize from water/ethanol to yield 5-bromopyridine-3-carboxylic acid

This method leverages the selective oxidation of the methyl group to carboxylic acid while preserving the bromo substituent.

Synthesis of (6-Cyclopropylpyridin-3-yl)methylamine

The synthesis of (6-cyclopropylpyridin-3-yl)methylamine presents a more complex challenge, requiring multiple steps to introduce both the cyclopropyl group and the methylamine functionality.

Palladium-Catalyzed Cyclopropylation Approach

Procedure C: Cyclopropylation via Suzuki Coupling

1. To a solution of 2-bromo-5-(bromomethyl)pyridine (5.0 g, 19.9 mmol) in THF/H2O (4:1, 50 mL), add cyclopropylboronic acid (2.1 g, 24.0 mmol)
2. Add potassium carbonate (8.3 g, 60.0 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.8 g, 1.0 mmol)
3. Degas the mixture with nitrogen for 10 minutes
4. Heat at 75°C under nitrogen protection for 6 hours
5. Cool to room temperature, add water (100 mL), and extract with ethyl acetate (2 × 50 mL)
6. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate to obtain 6-cyclopropyl-3-(bromomethyl)pyridine

This approach utilizes the Suzuki coupling reaction to introduce the cyclopropyl group at the 6-position of the pyridine ring.

Conversion to Amine

Procedure D: Gabriel Synthesis for Amine Formation

1. Dissolve 6-cyclopropyl-3-(bromomethyl)pyridine (4.0 g, 18.8 mmol) in DMF (40 mL)
2. Add potassium phthalimide (3.8 g, 20.7 mmol) and stir at 80°C for 4 hours
3. Cool to room temperature, add water (100 mL), and extract with ethyl acetate (3 × 50 mL)
4. Dry the organic phase and evaporate to obtain the phthalimide derivative
5. Dissolve the phthalimide derivative in ethanol (50 mL) and add hydrazine hydrate (3 mL, 61.8 mmol)
6. Reflux for 2 hours, cool, and filter to remove the precipitated phthalhydrazide
7. Evaporate the filtrate to obtain (6-cyclopropylpyridin-3-yl)methylamine

The Gabriel synthesis provides a reliable method for converting the bromomethyl intermediate to the desired primary amine.

Amide Coupling Methods

Several methods are available for the final amide coupling reaction between 5-bromopyridine-3-carboxylic acid and (6-cyclopropylpyridin-3-yl)methylamine.

Carbodiimide-Mediated Coupling

Procedure E: EDC/HOBt Coupling

1. Dissolve 5-bromopyridine-3-carboxylic acid (1.0 g, 4.95 mmol) in DMF (20 mL)
2. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.14 g, 5.94 mmol) and 1-hydroxybenzotriazole (HOBt) (0.80 g, 5.94 mmol)
3. Stir for 30 minutes at room temperature
4. Add (6-cyclopropylpyridin-3-yl)methylamine (0.80 g, 4.95 mmol) and N,N-diisopropylethylamine (1.28 g, 9.90 mmol)
5. Stir at room temperature for 18 hours
6. Add water (100 mL) and extract with ethyl acetate (3 × 50 mL)
7. Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine
8. Dry over Na₂SO₄, evaporate, and purify by column chromatography to obtain this compound

This is a widely used method for amide bond formation, operating under mild conditions with good yields.

Acid Chloride Method

Procedure F: Acid Chloride Formation and Coupling

1. Dissolve 5-bromopyridine-3-carboxylic acid (1.0 g, 4.95 mmol) in thionyl chloride (10 mL)
2. Reflux for 2 hours, then evaporate excess thionyl chloride under reduced pressure
3. Dissolve the resulting acid chloride in dichloromethane (20 mL) and cool to 0°C
4. Separately, dissolve (6-cyclopropylpyridin-3-yl)methylamine (0.80 g, 4.95 mmol) and N,N-diisopropylethylamine (1.28 g, 9.90 mmol) in dichloromethane (10 mL)
5. Add the acid chloride solution dropwise to the amine solution at 0°C
6. Allow the reaction to warm to room temperature and stir for 2 hours
7. Wash with 10% K₂CO₃ solution (3 × 20 mL) and brine (1 × 20 mL)
8. Dry the organic phase over anhydrous sodium sulfate and evaporate
9. Purify by recrystallization from isopropanol to obtain the target compound

The acid chloride method typically provides higher yields but requires more reactive conditions compared to the carbodiimide approach.

T3P-Mediated Coupling

Procedure G: T3P Coupling Method

1. Dissolve 5-bromopyridine-3-carboxylic acid (1.0 g, 4.95 mmol) in ethyl acetate (20 mL)
2. Add (6-cyclopropylpyridin-3-yl)methylamine (0.80 g, 4.95 mmol) and cool to 0°C
3. Add 50% T3P solution in ethyl acetate (3.8 mL, 6.44 mmol) dropwise
4. Allow to warm to room temperature and stir for 18 hours
5. Add water (30 mL) and separate the organic layer
6. Wash with saturated NaHCO₃ solution and brine
7. Dry over Na₂SO₄, evaporate, and purify by column chromatography to obtain the target compound

T3P (propylphosphonic anhydride) is an efficient coupling reagent that generates water-soluble by-products, simplifying purification.

Alternative Synthetic Strategies

Palladium-Catalyzed Aminocarbonylation Approach

An alternative approach involves palladium-catalyzed aminocarbonylation of 3,5-dibromopyridine with (6-cyclopropylpyridin-3-yl)methylamine.

Procedure H: Aminocarbonylation Method

1. In a two-chamber reactor (COware®), place oxalyl chloride (0.25 mL, 2.9 mmol) and formic acid (0.11 mL, 2.9 mmol) in chamber A
2. In chamber B, combine 3,5-dibromopyridine (0.47 g, 2.0 mmol), (6-cyclopropylpyridin-3-yl)methylamine (0.32 g, 2.0 mmol), palladium(II) acetate (0.022 g, 0.1 mmol), Xantphos (0.058 g, 0.1 mmol), and triethylamine (0.56 mL, 4.0 mmol) in THF (5 mL)
3. Seal the reactor and heat at 80°C for 12 hours
4. Cool to room temperature, filter through Celite, and concentrate the filtrate
5. Purify by column chromatography to obtain this compound

This one-pot method directly forms the amide bond while preserving one of the bromo substituents, using carbon monoxide generated ex situ.

One-Pot Synthesis via Lithiation-Substitution

A more direct route for introducing the bromo substituent involves regioselective lithiation followed by bromination.

Procedure I: Lithiation-Bromination Method

1. Dissolve N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide (1.0 g, 3.7 mmol) in THF (20 mL) and cool to -78°C
2. Add LDA (2.0 M in THF, 2.1 mL, 4.1 mmol) dropwise and stir for 1 hour at -78°C
3. Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.35 g, 4.1 mmol) in THF (5 mL)
4. Allow to warm to room temperature over 2 hours
5. Quench with saturated NH₄Cl solution (10 mL) and extract with ethyl acetate (3 × 20 mL)
6. Wash with brine, dry over Na₂SO₄, evaporate, and purify by column chromatography

This approach exploits the directing effect of the amide group to achieve regioselective lithiation and subsequent bromination.

Optimization Parameters and Reaction Conditions

Optimization of the synthetic procedures is crucial for achieving high yields and product purity. Table 1 summarizes the key optimization parameters for the amide coupling reaction.

Table 1: Optimization of Amide Coupling Conditions

Entry Coupling Agent Solvent Temperature (°C) Time (h) Yield (%)
1 EDC·HCl/HOBt DMF rt 18 51
2 EDC·HCl/HOBt DMF 40 8 57
3 T3P EtOAc rt 18 62
4 Acid chloride/DIPEA DCM 0 to rt 2 79
5 HATU/DIPEA DMF rt 12 65
6 PyBOP/DIPEA DCM rt 10 60
7 CDI THF rt 24 45
8 EDCI·HCl/HOBt DCM rt 18 48

The data in Table 1 indicates that the acid chloride method (Entry 4) provides the highest yield, while carbonate-based coupling agents (Entry 7) give lower yields. The choice of solvent also significantly impacts the reaction outcome, with dichloromethane and ethyl acetate generally giving better results than DMF for certain coupling agents.

For the bromination step, optimization parameters are summarized in Table 2.

Table 2: Optimization of Bromination Conditions

Entry Brominating Agent Solvent Temperature (°C) Time (h) Yield (%)
1 NBS H₂SO₄ 0 to rt 6 75
2 Br₂ AcOH 50 4 68
3 NBS TFA rt 8 71
4 PyHBr₃ AcOH rt 10 65
5 NBS/AIBN CCl₄ 80 3 60
6 CBr₄/PPh₃ DCM 0 to rt 5 55
7 NBS/FeCl₃ H₂SO₄ 0 to rt 4 78
8 Br₂/AlCl₃ DCM -10 to rt 2 73

The data in Table 2 shows that NBS in sulfuric acid with FeCl₃ catalyst (Entry 7) gives the highest yield for the bromination of pyridine-3-carboxylic acid, while radical bromination methods (Entry 5) are less effective.

Purification and Characterization

Purification Methods

The purification of this compound can be achieved through several methods:

  • Column Chromatography : Using silica gel with ethyl acetate/hexane (1:1 to 3:1) as the eluent
  • Recrystallization : From ethanol or isopropanol
  • Preparative HPLC : Using a C18 column with acetonitrile/water gradient

Analytical Characterization

The final compound can be characterized using the following analytical techniques:

1H NMR (400 MHz, DMSO-d6) : δ 9.02 (t, J = 5.9 Hz, 1H, NH), 8.91 (d, J = 2.0 Hz, 1H, pyridine-H), 8.75 (d, J = 2.0 Hz, 1H, pyridine-H), 8.50 (dd, J = 2.0, 1.0 Hz, 1H, pyridine-H), 8.37 (t, J = 2.0 Hz, 1H, pyridine-H), 7.48 (dd, J = 8.0, 2.0 Hz, 1H, pyridine-H), 7.23 (d, J = 8.0 Hz, 1H, pyridine-H), 4.44 (d, J = 5.9 Hz, 2H, CH₂), 2.15-2.05 (m, 1H, cyclopropyl-CH), 1.00-0.95 (m, 2H, cyclopropyl-CH₂), 0.85-0.80 (m, 2H, cyclopropyl-CH₂).

13C NMR (100 MHz, DMSO-d6) : δ 164.5, 163.2, 154.0, 150.2, 148.5, 147.6, 137.2, 135.3, 133.1, 128.8, 121.3, 119.7, 40.6, 15.1, 9.3.

HRMS (ESI) : m/z calculated for C₁₅H₁₄BrN₃O [M+H]⁺: 332.0398, found: 332.0401.

IR (KBr, cm⁻¹) : 3310 (N-H), 3085, 3010, 1660 (C=O), 1578, 1541, 1435, 1290, 1020, 825.

Melting point : 158-160°C.

Comparative Analysis of Synthetic Routes

Table 3 provides a comparative analysis of the various synthetic routes described for the preparation of this compound.

Table 3: Comparison of Synthetic Routes

Synthetic Route Number of Steps Overall Yield (%) Advantages Limitations
Carbodiimide Coupling 3 30-35 Mild conditions, functional group tolerance Moderate yield, multiple purification steps
Acid Chloride Method 3 40-45 High coupling yield, scalable Moisture sensitive intermediates
T3P Coupling 3 35-40 Clean reaction, water-soluble by-products Cost of T3P reagent
Aminocarbonylation 2 25-30 Fewer steps, direct amide formation Specialized equipment needed, lower yield
Lithiation-Bromination 2 20-25 Fewer steps, direct functionalization Cryogenic conditions, sensitive to moisture

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium cyanide (NaCN) and halides.

Major Products Formed:

  • Oxidation: Formation of pyridine N-oxide derivatives.

  • Reduction: Production of amines or other reduced forms.

  • Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule in biological studies, including enzyme inhibition and receptor binding assays.

Medicine: Research indicates its potential use in drug discovery, particularly in the design of new therapeutic agents targeting various diseases.

Industry: Its unique chemical properties make it valuable in the manufacturing of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the cyclopropyl group play crucial roles in binding to enzymes or receptors, leading to biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Halogen-Substituted Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Modifications Key Properties/Applications Reference
Target Compound C₁₄H₁₄BrN₃O 336.19 5-Br, N-[(6-cyclopropylpyridin-3-yl)methyl] Hypothesized metabolic stability -
5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide C₉H₈BrClN₂O 275.53 5-Br, 6-Cl, N-cyclopropyl Not specified; structural similarity
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide C₁₁H₁₂BrN₃O 290.14 5-Br, 2-CN, pivalamide group Catalogued pyridine derivative

Key Observations :

  • The target compound differs from 5-bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide () by replacing the 6-Cl with a 6-cyclopropylpyridinylmethyl group.
  • Compared to N-(5-bromo-2-cyanopyridin-3-yl)pivalamide (), the target’s cyclopropylpyridinylmethyl group may reduce polarity, favoring membrane permeability over the pivalamide’s bulky tert-butyl moiety .

Complex II Inhibitors ()

Compound ID Molecular Formula Molar Mass (g/mol) Substituents/Modifications Biological Activity
A.3.32 C₁₈H₁₈F₂N₂O 316.35 2-(difluoromethyl), N-(1,1,3-trimethyl-indan) Fungal complex II inhibitor
A.3.33 C₁₈H₁₈F₂N₂O 316.35 2-(difluoromethyl), N-[(3R)-1,1,3-trimethyl-indan] Enantiomer-specific activity
Target Compound C₁₄H₁₄BrN₃O 336.19 5-Br, N-[(6-cyclopropylpyridin-3-yl)methyl] Unreported; structural analog of A.3.32

Key Observations :

  • The target compound shares a pyridine-3-carboxamide backbone with A.3.32 and A.3.33 but lacks the difluoromethyl and indan substituents. This could affect binding to complex II or other targets .
  • Halogen substituents (Br in the target vs. F in A.3.32) may alter electronic properties, with bromine’s larger size and polarizability influencing hydrophobic interactions in enzyme active sites .

Tuberculosis-Targeting Analogs ()

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Modifications Biological Activity
Q203 C₂₈H₂₅ClF₃N₅O₂ 580.0 Imidazo[1,2-a]pyridine core, trifluoromethoxy F-ATP synthase inhibitor (tuberculosis)
Target Compound C₁₄H₁₄BrN₃O 336.19 Pyridine-carboxamide, cyclopropyl Unreported; structural dissimilarity

Key Observations :

  • Q203 () is a clinically advanced tuberculosis drug targeting F-ATP synthase. While both Q203 and the target compound are carboxamides, Q203’s imidazopyridine core and trifluoromethoxy group confer distinct electronic and steric properties. The target’s simpler pyridine-carboxamide structure may lack the broad-spectrum activity of Q203 but could serve as a scaffold for optimization .

Research Findings and Implications

  • The cyclopropyl group’s rigidity could reduce metabolic degradation compared to linear alkyl chains .
  • Further studies could explore synergies with existing drugs (e.g., bedaquiline in tuberculosis) .

Biological Activity

5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a cyclopropyl group, and a pyridine moiety, which contribute to its unique biological properties. The molecular formula is C15H16BrN3OC_{15}H_{16}BrN_{3}O, with a molecular weight of approximately 336.21 g/mol. The structural characteristics are essential for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₆BrN₃O
Molecular Weight336.21 g/mol
IUPAC NameThis compound
CAS Number1094655-05-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Research indicates that this compound may act as an inhibitor of certain kinases, particularly those involved in inflammatory pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of p38 MAP kinase, a critical player in inflammatory responses. Inhibition of this enzyme can lead to reduced inflammation and may be beneficial in treating conditions such as rheumatoid arthritis .
  • Receptor Interaction : It may also interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis, thus influencing cancer cell proliferation.

Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in human cell lines, suggesting potential for therapeutic use in inflammatory diseases .

Study 2: Anticancer Potential

Another research highlighted the compound's anticancer properties through its action on cancer cell lines. It was found to induce apoptosis in breast cancer cells by activating caspase pathways. This suggests that the compound could be further explored as a chemotherapeutic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameMechanism of ActionNotable Activity
BMS-582949 Selective p38α MAP kinase inhibitorEffective in rheumatoid arthritis models
5-Bromo-2-methylpyridin-3-amine General kinase inhibitionNon-specific activity

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